molecular formula C9H13N3O B12824014 3-(1H-Imidazol-5-yl)-N-isopropylacrylamide

3-(1H-Imidazol-5-yl)-N-isopropylacrylamide

Cat. No.: B12824014
M. Wt: 179.22 g/mol
InChI Key: SIYAUNVNLGHMOK-ONEGZZNKSA-N
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Description

3-(1H-Imidazol-5-yl)-N-isopropylacrylamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, distillation, and crystallization to isolate and purify the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-5-yl)-N-isopropylacrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds .

Scientific Research Applications

3-(1H-Imidazol-5-yl)-N-isopropylacrylamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-5-yl)-N-isopropylacrylamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Imidazol-5-yl)-N-isopropylacrylamide is unique due to its specific structure, which combines the imidazole ring with an acrylamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

(E)-3-(1H-imidazol-5-yl)-N-propan-2-ylprop-2-enamide

InChI

InChI=1S/C9H13N3O/c1-7(2)12-9(13)4-3-8-5-10-6-11-8/h3-7H,1-2H3,(H,10,11)(H,12,13)/b4-3+

InChI Key

SIYAUNVNLGHMOK-ONEGZZNKSA-N

Isomeric SMILES

CC(C)NC(=O)/C=C/C1=CN=CN1

Canonical SMILES

CC(C)NC(=O)C=CC1=CN=CN1

Origin of Product

United States

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